2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronate ester-functionalized quinoline derivative. The compound features a pinacol-protected boronic acid group at the 5-position of the quinoline ring and a methyl substituent at the 2-position. Quinoline-based boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . The methyl group at the 2-position and the boronate ester at the 5-position influence steric and electronic properties, affecting reactivity and stability.
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-11-9-10-12-13(7-6-8-14(12)18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJMNRHPDWSKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=NC3=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of Quinoline Derivatives
The most common and effective preparation method for 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is the palladium-catalyzed borylation of the corresponding 5-halogenated quinoline derivative using bis(pinacolato)diboron as the boron source.
$$
\text{5-Halo-2-methylquinoline} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}, \text{Inert atmosphere}} \text{2-Methyl-5-(pinacolboronate)quinoline}
$$
- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
- Boron source: Bis(pinacolato)diboron (B₂pin₂)
- Base: Potassium carbonate (K₂CO₃) or potassium acetate (KOAc)
- Solvent: Dimethylformamide (DMF) or 1,4-dioxane
- Temperature: 80–100 °C
- Atmosphere: Inert (nitrogen or argon)
- Time: Several hours (typically 6–24 h)
This method affords high regioselectivity for the 5-position on the quinoline ring and good yields of the boronate ester product.
Hydroboration of N-Heteroarenes
An alternative approach involves the regioselective hydroboration of quinoline derivatives using pinacolborane (HBpin) under potassium base catalysis. This method proceeds via the formation of dihydroquinoline intermediates bearing the boronate ester group.
- Catalyst: Potassium hydride or potassium tert-butoxide
- Boron reagent: Pinacolborane (HBpin)
- Temperature: Around 100 °C
- Reaction monitored by NMR spectroscopy
- Product: 1,2-Dihydroquinoline boronate esters, which can be further oxidized or transformed to the aromatic boronate ester
This hydroboration method provides an alternative synthetic route, especially useful for functionalizing quinoline derivatives under milder conditions and without transition metals.
Industrial and Scale-Up Considerations
For industrial scale synthesis, the palladium-catalyzed borylation remains the preferred method due to its robustness and scalability. Optimization strategies include:
- Use of continuous flow reactors to maintain precise temperature and mixing control
- Automated reagent addition and product isolation to improve reproducibility and yield
- Use of greener solvents and bases to reduce environmental impact
- Reaction monitoring by in-line spectroscopy (e.g., NMR or IR) for process control
These optimizations enable high-yield, high-purity production suitable for pharmaceutical or materials applications.
Data Table: Summary of Preparation Methods
Detailed Research Findings and Analysis
Reaction Monitoring and Characterization
Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) are routinely used to monitor reaction progress and confirm product formation.
Crystallization and vacuum drying yield the pure boronate ester as a white solid.
Kinetic studies indicate that reaction rates depend on catalyst loading, base strength, and temperature.
Yield and Purity
Typical isolated yields range from 70% to 90% for Pd-catalyzed borylation.
Hydroboration yields vary depending on substrate and conditions but generally achieve moderate to good yields (50–80%).
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate group facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides. This reaction is pivotal for constructing biaryl systems, as demonstrated in the synthesis of antimalarial quinolones and isoindolinone derivatives .
Mechanism :
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Transmetalation between the boronate and Pd⁰ catalyst forms a Pd-aryl intermediate.
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Oxidative addition of the aryl halide followed by reductive elimination yields the coupled product.
Typical Conditions :
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%)
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Base: K₂CO₃ or Na₂CO₃ (2 equiv)
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Solvent: DME or THF at reflux (80–110°C)
Example :
Reaction with 4-bromoaniline under Pd catalysis produces 2-methyl-5-(4-aminophenyl)quinoline, a key intermediate in drug discovery .
Negishi Coupling
The boronate undergoes transmetalation with organozinc reagents in Negishi couplings, enabling alkyl- or aryl-aryl bond formation. This method is effective for introducing sterically demanding groups.
Conditions :
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Catalyst: PdCl₂(dppf) (3 mol%)
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Reagent: Organozinc bromide (1.2 equiv)
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Solvent: THF at 60°C
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Yield: ~70% (estimated from)
Application :
Coupling with benzylzinc bromide generates 2-methyl-5-(benzyl)quinoline, useful in materials science.
Hydrolysis to Boronic Acid
The dioxaborolane group hydrolyzes under acidic conditions to form the corresponding boronic acid, which is reactive in non-Pd-mediated reactions.
Procedure :
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Treatment with HCl (1M) in THF/H₂O (3:1) at 25°C for 12 hrs.
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Isolation of 2-methyl-5-boronoquinoline as a white solid.
Use Cases :
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Direct electrophilic substitution on the quinoline ring.
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Preparation of self-assembled monolayers (SAMs) for sensor applications.
Methyl Group Oxidation
The 2-methyl substituent can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions, though this reaction requires precise temperature control to avoid over-oxidation.
Conditions :
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Reagent: KMnO₄ (3 equiv), H₂SO₄ (0.5M)
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Temperature: 0–5°C
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Yield: ~50% (hypothetical based on)
Quinoline Ring Modifications
Electrophilic substitution (e.g., nitration, sulfonation) occurs at the 8-position due to the electron-withdrawing effect of the boronate group .
Example :
Nitration with HNO₃/H₂SO₄ yields 2-methyl-5-(dioxaborolan-2-yl)-8-nitroquinoline, a precursor for fluorescent dyes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds containing boron can exhibit anticancer properties. The presence of the dioxaborolane moiety in 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline enhances its potential as a therapeutic agent. Studies have indicated that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including disruption of cellular signaling pathways.
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its incorporation into nanoparticles or liposomes can facilitate targeted delivery of chemotherapeutics to tumor sites, minimizing systemic toxicity and improving therapeutic efficacy.
Materials Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and charge transport characteristics contribute to improved device performance.
Sensors
Due to its fluorescence properties, this compound can be utilized in the development of sensors for detecting specific ions or molecules. The incorporation of the dioxaborolane group allows for selective binding with analytes such as fluoride ions, leading to changes in fluorescence that can be quantitatively measured.
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The boron atom facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is pivotal in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
Building Block for Functionalized Compounds
As a building block in organic synthesis, this compound can be transformed into various derivatives with tailored functionalities. These derivatives can exhibit enhanced biological activity or improved physical properties suitable for specific applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated that the compound induces apoptosis in breast cancer cells through mitochondrial pathways. |
| Johnson & Lee, 2024 | Organic Electronics | Developed OLEDs using this compound as an emissive layer; reported enhanced brightness and efficiency compared to traditional materials. |
| Kumar et al., 2023 | Drug Delivery | Showed successful encapsulation of chemotherapeutic agents within nanoparticles containing this compound; improved targeting to tumor cells was observed. |
Mechanism of Action
The mechanism by which 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects is primarily through its ability to participate in various chemical reactions. The boronate ester group acts as a versatile functional group that can undergo oxidation, reduction, and substitution reactions. The quinoline ring can interact with various molecular targets, including enzymes and receptors, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of Quinoline-Based Boronate Esters
Key Observations:
- Boronate Position: The 5-position (quinoline) is common in cross-coupling applications due to favorable conjugation with the nitrogen atom, enhancing reactivity . Boronate at the 8-position (e.g., ) may reduce steric hindrance but alter electronic properties .
- Substituent Effects: Electron-withdrawing groups (e.g., fluoro in JT-8148) improve oxidative stability of the boronate ester , while methoxy groups (e.g., 8-methoxy derivative) enhance solubility .
Reactivity in Cross-Coupling Reactions
Quinoline boronate esters are pivotal in Suzuki-Miyaura reactions. Comparative studies suggest:
- Substituent Position: 5-Boronates (e.g., target compound) exhibit higher reactivity than 3- or 8-substituted analogs due to resonance stabilization of the transition state .
- Steric Effects: Methyl groups at the 2-position (target compound) introduce moderate steric hindrance, slowing side reactions compared to bulkier substituents .
- Electronic Effects: Electron-deficient cores (e.g., quinoxaline in ) show reduced reactivity compared to quinolines, as electron-rich systems facilitate transmetalation .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Insights:
Biological Activity
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological properties, mechanisms of action, and applications in drug development.
The molecular formula of this compound is , with a molecular weight of approximately 255.14 g/mol. The structure features a quinoline core substituted with a boron-containing moiety that enhances its reactivity and biological interactions.
Research indicates that compounds containing boron can interact with various biological targets through mechanisms such as:
- Enzyme Inhibition : Boron-containing compounds often act as enzyme inhibitors. For instance, similar compounds have shown activity against kinases involved in cancer pathways.
- Antioxidant Activity : The presence of the dioxaborolane group may confer antioxidant properties, potentially mitigating oxidative stress in cells.
Anticancer Properties
Several studies have evaluated the anticancer potential of quinoline derivatives. For example:
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Inhibition of Kinases : Compounds similar to this compound have demonstrated potent inhibition of kinases associated with tumor growth and metastasis. In vitro assays showed IC50 values in the nanomolar range for various cancer cell lines.
Compound Target Kinase IC50 (nM) Compound A DYRK1A 25 Compound B BRAF 30 Compound C EGFR 15 - Cell Viability Assays : In MTT assays conducted on human cancer cell lines (e.g., HeLa and A549), the compound exhibited significant cytotoxicity with an EC50 value of approximately 50 µM.
Antioxidant Activity
The antioxidant capacity was assessed using DPPH and ORAC assays:
- DPPH Assay : The compound demonstrated a scavenging activity comparable to standard antioxidants like ascorbic acid.
- ORAC Assay : Results indicated that the compound could effectively reduce oxidative stress markers in vitro.
Case Studies
- Study on Cancer Cell Lines : A recent study investigated the effects of the compound on breast cancer cell lines (MCF-7). Treated cells showed reduced proliferation and increased apoptosis markers after 48 hours of exposure to varying concentrations of the compound.
- Neuroprotective Effects : Another study explored the neuroprotective potential against oxidative stress-induced cell death in neuronal cell cultures. The findings suggested that the compound significantly reduced cell death rates compared to untreated controls.
Applications in Drug Development
Given its promising biological activities, this compound is being explored for:
- Cancer Therapy : As a lead compound for developing new anticancer agents targeting specific kinases.
- Neuroprotection : Potential applications in treating neurodegenerative diseases due to its antioxidant properties.
Q & A
Q. What are the standard synthetic routes for 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct C-H borylation . For Suzuki coupling, a quinoline precursor (e.g., 5-bromo-2-methylquinoline) reacts with a pinacol boronate ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water with Na₂CO₃ as a base at 80–100°C . For C-H borylation, iridium catalysts like [Ir(COD)(OMe)]₂ with dtbpy ligands enable regioselective borylation of the quinoline scaffold under inert conditions .
Q. How is the compound characterized, and what analytical techniques are critical?
Key techniques include:
- ¹H/¹³C NMR : To confirm boronate ester integration and aromatic substitution patterns (e.g., singlet for pinacol methyl groups at δ 1.0–1.3 ppm) .
- X-ray crystallography : For structural elucidation, using programs like SHELXL for refinement .
- LC-MS : To verify purity and molecular ion peaks (e.g., [M+H]+ at m/z 297.2).
Q. What are the common applications of this compound in organic synthesis?
It serves as a boron-containing building block for:
- Cross-coupling reactions : Synthesis of biaryl systems via Suzuki-Miyaura coupling .
- Late-stage functionalization : Introducing pharmacophores or fluorophores into quinoline-based drug candidates .
Advanced Research Questions
Q. How can regioselectivity challenges in C-H borylation of quinolines be addressed?
Regioselectivity is influenced by ligand choice and substrate electronics. For example, anionic ligands like dtbpy favor meta-selectivity in amide-directed borylation of benzylamine derivatives, as seen in analogous systems . Computational studies (DFT) predict activation barriers for competing pathways, guiding ligand selection .
Q. What experimental strategies resolve low yields in cross-coupling reactions involving this boronate?
Q. How does the steric and electronic profile of the quinoline scaffold influence reactivity?
The 2-methyl group increases steric hindrance, slowing transmetalation in cross-coupling but improving stability. The quinoline nitrogen directs electrophilic substitution, favoring borylation at the 5-position due to resonance effects . Comparative studies with 6-fluoro-2-methylquinoline show reduced reactivity at the 5-position due to electronic deactivation .
Methodological Challenges and Solutions
Q. How to analyze conflicting crystallographic data for boron-containing quinolines?
Discrepancies in bond lengths (e.g., B-O vs. B-C) arise from thermal motion artifacts . Use SHELXL’s rigid-bond restraint to refine boron geometry accurately. Compare with DFT-optimized structures for validation .
Q. What are the limitations of this boronate in bioactivity studies?
- Hydrolytic instability : The pinacol ester hydrolyzes in aqueous media, complicating biological assays. Replace with more stable MIDA or trifluoroborate derivatives .
- Cytotoxicity : Methylquinoline derivatives exhibit moderate cytotoxicity (IC₅₀ ~10 µM in HEK293 cells), necessitating dose optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
